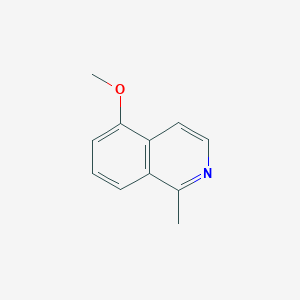

5-Methoxy-1-methylisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1-methylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-9-4-3-5-11(13-2)10(9)6-7-12-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMWYMNWYXZDHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401306873 | |

| Record name | 5-Methoxy-1-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84689-37-2 | |

| Record name | 5-Methoxy-1-methylisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84689-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-1-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Elucidation of Synthetic Transformations Involving 5 Methoxy 1 Methylisoquinoline

Detailed Catalytic Cycle Analysis in Metal-Mediated C-H Activation

Metal-catalyzed carbon-hydrogen (C-H) activation is a powerful strategy for the functionalization of otherwise inert bonds. In the context of 5-Methoxy-1-methylisoquinoline, transition metals such as palladium, rhodium, and iridium are often employed to selectively activate C-H bonds, typically at positions C8 or C4, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

The generally accepted catalytic cycle for a palladium-catalyzed C-H arylation of an isoquinoline (B145761) derivative involves several key steps:

Coordination: The cycle begins with the coordination of the isoquinoline's nitrogen atom to the active metal center, often a Pd(II) species, forming an initial complex. nih.gov

C-H Activation/Metallation: This is often the rate-determining step. A C-H bond on the isoquinoline ring is cleaved to form a five-membered palladacycle intermediate. mdpi.com This step can proceed through various mechanisms, such as concerted metalation-deprotonation (CMD), where the C-H bond is broken with the assistance of a base (like an acetate (B1210297) ligand), or oxidative addition. nih.gov For isoquinolines, activation at the C8 position is common due to the formation of a stable five-membered metallacycle.

Oxidative Addition: The coupling partner, typically an aryl halide (Ar-X), undergoes oxidative addition to the palladium center, increasing its oxidation state to Pd(IV).

Reductive Elimination: The aryl group and the isoquinoline moiety are coupled, forming the new C-C bond and the desired functionalized product. This step regenerates the Pd(II) catalyst.

Catalyst Regeneration: An oxidant is often required to regenerate the active Pd(II) catalyst to complete the cycle, especially in dehydrogenative couplings. acs.org

The specific pathway and the relative energies of the intermediates and transition states can be significantly influenced by the electronic and steric properties of the substituents on the isoquinoline ring, such as the 5-methoxy and 1-methyl groups.

Investigation of Ligand Effects and Catalyst Turnover Rates

The choice of ligand coordinated to the metal center is critical in C-H activation reactions, as it directly influences the catalyst's stability, activity, and selectivity. Ligands can modify the steric and electronic environment of the metal, thereby affecting the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. youtube.com

The catalyst turnover number (TON) and turnover frequency (TOF) are key metrics for evaluating catalyst efficiency. TON represents the total number of substrate molecules converted per molecule of catalyst before it becomes deactivated, while TOF is the rate of this conversion (TON per unit time).

| Ligand Type | Example Ligand | Hypothetical TON | Hypothetical TOF (h⁻¹) | Rationale for Effect |

|---|---|---|---|---|

| Monodentate Phosphine | P(t-Bu)₃ | 850 | 85 | Bulky, electron-rich; promotes reductive elimination. |

| Bidentate Phosphine | dppf | 650 | 65 | Forms a stable complex, may slow catalyst turnover slightly. |

| N-Heterocyclic Carbene (NHC) | IPr | 950 | 95 | Strong sigma-donor; stabilizes the catalyst against decomposition. |

| No Ligand | - | 150 | 15 | Catalyst is prone to decomposition (e.g., formation of palladium black). |

Kinetic Isotope Effect (KIE) Studies (e.g., Deuterium (B1214612) Labeling Experiments)

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step. wikipedia.org It is defined as the ratio of the reaction rate of a substrate with a lighter isotope (k_light) to that of the same substrate with a heavier isotope (k_heavy) at the same position (KIE = k_light / k_heavy). wikipedia.org

In the context of C-H activation, deuterium labeling is commonly used. If a significant primary KIE (typically kH/kD > 2) is observed when a specific C-H bond is replaced with a C-D bond, it provides strong evidence that this bond is being cleaved in the rate-determining step of the reaction. wpmucdn.comprinceton.edu

For this compound, one could perform intermolecular or intramolecular competition experiments. For example, by reacting a 1:1 mixture of the standard substrate and its C8-deuterated analogue, the ratio of products can reveal the KIE. A KIE value close to 1 would suggest that C-H bond cleavage is not the rate-limiting step.

| Substrate | Rate Constant (k) | Observed KIE (kH/kD) | Mechanistic Implication |

|---|---|---|---|

| This compound (C8-H) | kH = 4.5 x 10⁻⁴ s⁻¹ | 4.2 | C-H bond cleavage is likely the rate-determining step. nih.gov |

| This compound-d₁ (C8-D) | kD = 1.07 x 10⁻⁴ s⁻¹ |

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for confirming a proposed catalytic cycle. In metal-mediated C-H activation, organometallic intermediates such as palladacycles or rhodacycles are often postulated. researchgate.net Isolating these species can be challenging due to their transient nature.

Stoichiometric reactions can be employed to generate and stabilize these intermediates. For example, reacting this compound with a stoichiometric amount of a palladium(II) salt under conditions that favor C-H activation but prevent subsequent steps could allow for the isolation of the corresponding palladacycle. luc.edu

Once isolated, these intermediates can be characterized using various spectroscopic and analytical techniques:

NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the metallacycle.

X-ray Crystallography: Provides unambiguous proof of the structure and bonding within the intermediate.

Mass Spectrometry: Helps to confirm the molecular weight and composition of the intermediate species. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are also invaluable for modeling the structures and relative energies of proposed intermediates and transition states, providing further support for the mechanistic pathway. researchgate.net

Analysis of Competing Side Reactions and Pathways

In many synthetic transformations, the desired reaction is accompanied by competing side reactions that can lower the yield and complicate purification. Identifying these pathways is essential for optimizing the reaction to favor the desired product.

In metal-catalyzed C-H functionalization, common side reactions include:

Homocoupling: The coupling of two molecules of the coupling partner (e.g., two aryl halides).

Diarylation: The addition of two aryl groups to the isoquinoline substrate.

Protodeauration: Cleavage of the metal-carbon bond by a proton source, leading back to the starting material.

The user-mentioned Lossen Rearrangement is a reaction that converts a hydroxamic acid or its derivative into an isocyanate. While not a typical side reaction of C-H activation itself, it could represent a competing pathway in the synthesis of a precursor to a functionalized isoquinoline. For instance, if a synthetic route involved a hydroxamic acid intermediate, conditions intended for another transformation might inadvertently trigger a Lossen-type rearrangement, leading to an undesired product line. Careful selection of reagents and reaction conditions is necessary to avoid such competing pathways.

Advanced Spectroscopic Characterization of 5 Methoxy 1 Methylisoquinoline and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the precise structure of a compound can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Constant Analysis

Proton NMR (¹H NMR) provides information on the number of distinct protons, their electronic environment, and their proximity to other protons in a molecule. In 5-Methoxy-1-methylisoquinoline, the aromatic protons, the methyl protons, and the methoxy (B1213986) protons each resonate at characteristic chemical shifts (δ), measured in parts per million (ppm). The interaction between non-equivalent protons on adjacent carbons, known as spin-spin coupling, results in the splitting of signals, with the magnitude of this splitting (coupling constant, J, in Hertz) providing valuable information about the connectivity of the molecule.

Table 1: Predicted ¹H NMR Data for this compound Note: This table is predictive, based on general principles and data from analogous compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| 1-CH₃ | ~2.7 | s (singlet) | N/A |

| H-3 | ~7.5 | d (doublet) | ~5-6 |

| H-4 | ~8.1 | d (doublet) | ~5-6 |

| 5-OCH₃ | ~4.0 | s (singlet) | N/A |

| H-6 | ~7.2 | d (doublet) | ~7-8 |

| H-7 | ~7.6 | t (triplet) | ~7-8 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Correlations

Carbon-13 NMR (¹³C NMR) spectroscopy provides a spectrum of the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal, with its chemical shift being highly dependent on its hybridization and electronic environment. Quaternary carbons (those with no attached protons) typically show weaker signals. The ¹³C NMR spectrum is crucial for confirming the number of carbon atoms and identifying the carbon backbone of the molecule.

As with ¹H NMR, specific experimental data for the target compound is scarce, but data from analogs like methyl 3-hydroxy-1-methoxyisoquinoline-4-carboxylate provide a reference for expected chemical shifts. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound Note: This table is predictive, based on general principles and data from analogous compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| 1-CH₃ | ~20-25 |

| C-1 | ~160 |

| C-3 | ~120 |

| C-4 | ~140 |

| C-4a | ~128 |

| C-5 | ~157 |

| 5-OCH₃ | ~56 |

| C-6 | ~115 |

| C-7 | ~130 |

| C-8 | ~118 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between H-3 and H-4, as well as between the coupled aromatic protons H-6, H-7, and H-8, confirming the spin systems within the two rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. beilstein-journals.org This allows for the definitive assignment of carbon signals for all protonated carbons (CH, CH₂, CH₃). For example, the proton signal at ~2.7 ppm would correlate with the carbon signal at ~20-25 ppm, assigning them as the 1-CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique that reveals long-range couplings between protons and carbons over two to three bonds. ucl.ac.ukresearchgate.net This is critical for connecting the different fragments of the molecule. Key expected correlations for this compound would include:

The protons of the 1-CH₃ group correlating to carbons C-1 and C-8a.

Proton H-8 correlating to carbons C-1, C-6, and C-4a.

The protons of the 5-OCH₃ group correlating to carbon C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netbeilstein-journals.org For this compound, a NOESY spectrum would be expected to show a correlation between the protons of the 5-OCH₃ group and the H-6 proton, confirming the position of the methoxy substituent. Another key correlation would be between the 1-CH₃ protons and the H-8 proton.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with extremely high accuracy (typically to within 5 ppm). youtube.comresearchgate.net This precision allows for the determination of a compound's unique elemental composition, distinguishing it from other molecules that may have the same nominal mass. researchgate.netcernobioscience.com For this compound, the molecular formula is C₁₁H₁₁NO.

The exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915).

Calculated Exact Mass of [M+H]⁺ for C₁₁H₁₁NO: 174.0913

An experimental HRMS measurement yielding a mass very close to this calculated value would unequivocally confirm the elemental composition as C₁₁H₁₁NO. researchgate.net

Isotopic Labeling Applications in Mass Spectrometry

Isotopic labeling involves the replacement of one or more atoms in a molecule with their heavier, stable isotopes (e.g., replacing ¹H with ²H, ¹²C with ¹³C, or ¹⁴N with ¹⁵N). wikipedia.org When analyzed by mass spectrometry, the resulting labeled compound and its fragments will have a higher mass, allowing them to be distinguished from their unlabeled counterparts.

This technique is a cornerstone of metabolomics and fluxomics research. rsc.org In the context of isoquinoline (B145761) alkaloids, isotopic labeling can be used to:

Trace Biosynthetic Pathways: By feeding an organism a labeled precursor, researchers can track the incorporation of the label into the final alkaloid products, elucidating the steps of the biosynthetic pathway. biorxiv.orgresearchgate.net

Elucidate Fragmentation Mechanisms: By knowing the exact position of a heavier isotope, the fragmentation pathway of the molecule in the mass spectrometer can be determined with greater certainty.

Serve as Internal Standards: Deuterium-labeled compounds are often used as internal standards in quantitative mass spectrometry studies due to their similar chemical behavior but distinct mass, enabling precise quantification. nih.gov

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups and characteristic vibrational modes of a molecule. The IR spectrum provides a unique "fingerprint" based on the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the spectrum is a composite of vibrations from the isoquinoline core, the methoxy group, and the methyl group.

The aromatic isoquinoline core gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region irphouse.com. The C=C and C=N stretching vibrations within the fused heterocyclic rings produce a series of complex bands in the 1630-1400 cm⁻¹ range. Furthermore, C-H in-plane bending vibrations can be found between 1100-1000 cm⁻¹, while C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern on the benzene (B151609) ring, appear in the 900-800 cm⁻¹ region irphouse.com.

The substituent groups, a methoxy (-OCH₃) and a methyl (-CH₃) group, also exhibit distinct vibrational modes. The methoxy group is characterized by the asymmetric and symmetric C-H stretching of its methyl component, typically appearing around 2988 cm⁻¹ and 2880 cm⁻¹, respectively researchgate.net. A strong absorption corresponding to the C-O stretching vibration is also a key indicator, generally found in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. The 1-methyl group will show its own characteristic C-H stretching and bending vibrations.

Based on data from analogous structures, a table of expected characteristic IR absorptions for this compound can be compiled.

Interactive Data Table: Characteristic IR Vibrational Modes for this compound and Analogs

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Source/Analog Reference |

| Aromatic C-H Stretch | Isoquinoline Ring | 3100 - 3000 | General Aromatic Compounds irphouse.comvscht.cz |

| Aliphatic C-H Stretch (Asymmetric) | -OCH₃, -CH₃ | ~2988 | Methoxy Groups on Surfaces researchgate.netacs.org |

| Aliphatic C-H Stretch (Symmetric) | -OCH₃, -CH₃ | ~2880 | Methoxy Groups on Surfaces researchgate.netacs.org |

| C=C and C=N Ring Stretch | Isoquinoline Ring | 1630 - 1400 | Isoquinoline irphouse.com |

| Asymmetric C-O-C Stretch | Methoxy (-OCH₃) | 1275 - 1200 | General Ethers |

| Symmetric C-O-C Stretch | Methoxy (-OCH₃) | 1075 - 1020 | General Ethers |

| C-H Out-of-Plane Bend | Substituted Benzene | 900 - 800 | Isoquinoline irphouse.com |

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, thereby confirming the connectivity and stereochemistry of a molecule and revealing insights into intermolecular interactions like packing forces and hydrogen bonding.

While a specific crystal structure for this compound is not available in the cited literature, analysis of closely related isoquinoline alkaloids provides a clear indication of the structural data that can be obtained. For instance, the X-ray crystal structure of tetrahydroisoquinoline alkaloids reveals key geometric parameters mdpi.com.

In such structures, the C-C bond lengths within the aromatic ring are typically in the range of 1.36–1.41 Å, consistent with aromatic character. The C-N bonds in the heterocyclic ring will have lengths indicative of their partial double-bond character. The geometry around the substituent groups is also precisely defined. For a methoxy group, the C(aryl)-O bond length is typically around 1.37 Å, and the O-C(methyl) bond length is around 1.42 Å. The C-O-C bond angle is generally close to 117-118°.

The planarity of the isoquinoline ring system is a key feature. The analysis would confirm the extent to which the fused rings are planar and the orientation of the substituent groups relative to this plane. The methoxy group's methyl moiety, for example, may be oriented in or out of the plane of the aromatic ring. These structural details are crucial for understanding the molecule's steric and electronic properties.

Interactive Data Table: Representative Crystallographic Data for an Analogous Tetrahydroisoquinoline Alkaloid

| Parameter | Atoms Involved | Value | Source/Analog Reference |

| Crystal System | - | Orthorhombic | (R)-1-hydroxymethyl-7-8-dimethoxy-1,2,3,4-tetrahydro-isoquinoline mdpi.com |

| Space Group | - | P2₁2₁2₁ | (R)-1-hydroxymethyl-7-8-dimethoxy-1,2,3,4-tetrahydro-isoquinoline mdpi.com |

| Unit Cell a (Å) | - | 7.653(1) | (R)-1-hydroxymethyl-7-8-dimethoxy-1,2,3,4-tetrahydro-isoquinoline mdpi.com |

| Unit Cell b (Å) | - | 10.395(2) | (R)-1-hydroxymethyl-7-8-dimethoxy-1,2,3,4-tetrahydro-isoquinoline mdpi.com |

| Unit Cell c (Å) | - | 14.156(2) | (R)-1-hydroxymethyl-7-8-dimethoxy-1,2,3,4-tetrahydro-isoquinoline mdpi.com |

| Bond Length (Å) | C(aromatic)-C(aromatic) | 1.377 - 1.402 | (R)-1-hydroxymethyl-7-8-dimethoxy-1,2,3,4-tetrahydro-isoquinoline mdpi.com |

| Bond Length (Å) | C(aromatic)-O(methoxy) | 1.373 | (R)-1-hydroxymethyl-7-8-dimethoxy-1,2,3,4-tetrahydro-isoquinoline mdpi.com |

| Bond Length (Å) | O(methoxy)-C(methyl) | 1.423 | (R)-1-hydroxymethyl-7-8-dimethoxy-1,2,3,4-tetrahydro-isoquinoline mdpi.com |

Note: This data is for an analogous compound to illustrate the type of information obtained from X-ray crystallography.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems. Isoquinoline, as an aromatic heterocyclic compound, exhibits characteristic UV absorption bands. The spectrum of the parent isoquinoline shows maxima around 217 nm, 266 nm, and 317 nm, which are attributed to π→π* electronic transitions within the aromatic system.

The introduction of substituents onto the isoquinoline core modifies its electronic structure and, consequently, its UV-Vis spectrum. The methoxy group (-OCH₃) at the 5-position is an auxochrome, a group with non-bonding electrons that can interact with the π-system of the ring. This interaction typically leads to a bathochromic (red) shift of the absorption maxima and an increase in their intensity (hyperchromic effect). The methyl group (-CH₃) generally has a smaller, often negligible, effect on the absorption spectrum. Therefore, this compound is expected to show absorption bands at longer wavelengths compared to unsubstituted isoquinoline.

Many isoquinoline derivatives are also known to be fluorescent, meaning they re-emit absorbed UV radiation as visible light. The fluorescence properties, including the emission wavelength, quantum yield (the efficiency of the fluorescence process), and Stokes shift (the difference between the absorption and emission maxima), are highly sensitive to the molecular structure and the local environment.

Interactive Data Table: Expected Photophysical Properties of this compound Based on Analogs

| Property | Description | Expected Observation for this compound (Based on Analogs) | Source/Analog Reference |

| UV Absorption (λ_max) | Wavelength(s) of maximum light absorption due to π→π* transitions. | Bands shifted to longer wavelengths (>320 nm) compared to isoquinoline. | General principles of auxochromes on aromatic systems |

| Fluorescence Emission | Wavelength of maximum light emission after excitation. | Likely emission in the violet-blue to green region of the spectrum. | Studies on methoxy-substituted quinolines/carbostyrils |

| Stokes Shift | The energy difference between the absorption and emission maxima. | Potentially significant (>50 nm), influenced by the methoxy group. | Studies on methoxy-substituted quinolines/carbostyrils |

| Fluorescence Quantum Yield | The efficiency of the fluorescence process (photons emitted / absorbed). | Dependent on solvent and specific electronic structure. | General fluorescence principles |

Computational and Theoretical Investigations of 5 Methoxy 1 Methylisoquinoline

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For 5-Methoxy-1-methylisoquinoline, these calculations would reveal the distribution of electrons within the molecule, identifying regions of high or low electron density. This information is crucial for predicting reactivity. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would provide insights into its electron-donating and accepting capabilities, respectively. The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. While these methods are well-established, specific results for this compound are not available in the current literature.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure of molecules with high accuracy. arxiv.org A DFT-based geometry optimization of this compound would determine its most stable arrangement of atoms in space, providing precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can map out potential energy surfaces, identifying the lowest energy conformations and the energy barriers between them. This information is vital for understanding the molecule's flexibility and preferred shapes. Although DFT is a standard tool in chemical research, a dedicated study on the geometry and energy profile of this compound is absent from the literature.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can predict various spectroscopic properties, which are invaluable for identifying and characterizing compounds. For this compound, theoretical calculations could generate predicted Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions. These predicted spectra can be compared with experimental data to confirm the structure of the compound. Studies on other substituted quinolines have shown good agreement between DFT-calculated and experimental spectroscopic data. nih.govmdpi.com However, a computational prediction of the spectroscopic parameters for this compound has not been specifically reported.

Reaction Mechanism Modeling and Transition State Locating

Computational chemistry is a powerful tool for investigating chemical reaction mechanisms. By modeling a potential reaction involving this compound, researchers could map the entire reaction pathway from reactants to products. This involves locating the high-energy transition state structures that connect them. nih.govnih.gov Understanding the geometry and energy of the transition state is key to predicting reaction rates and understanding how a reaction occurs at the molecular level. This type of detailed mechanistic modeling has not been specifically applied to reactions involving this compound in the reviewed literature.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Methoxy-1-methylisoquinoline, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with Bischler-Napieralski cyclization or Friedel-Crafts acylation as starting points, adjusting catalysts (e.g., POCl₃, polyphosphoric acid) and solvents (toluene, DCM) . Monitor reaction progress via TLC or HPLC, and optimize temperature (80–120°C) and reaction time (6–24 hrs) to maximize yield. Use NMR and mass spectrometry (HRMS) to confirm intermediate structures and purity .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques (¹H/¹³C NMR, IR) for cross-validation. For NMR, compare experimental chemical shifts (e.g., δ 2.5 ppm for N-methyl groups) with computational predictions or literature analogs . Quantify purity via elemental analysis (C, H, N within ±0.4% of theoretical values) or high-resolution mass spectrometry .

Q. What are the key stability considerations for storing this compound in laboratory settings?

- Methodological Answer : Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent oxidation or photodegradation . Regularly assess stability via accelerated aging studies (40°C/75% RH for 4 weeks) and monitor degradation products using LC-MS .

Q. Which in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or cytochrome P450 screens) and cell viability tests (MTT assay) at concentrations ranging from 1 nM to 100 μM. Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with dose-response curves (IC₅₀ calculations) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer : Re-examine experimental conditions (e.g., solvent effects in NMR, column selectivity in HPLC) and cross-reference with computational models (DFT for NMR shifts, in silico fragmentation for MS). Publish raw spectral data in supplementary materials to enable peer validation .

Q. What strategies are effective for elucidating the mechanistic role of this compound in catalytic processes?

- Methodological Answer : Use kinetic isotope effects (KIEs) and trapping experiments (e.g., TEMPO for radical intermediates) to identify rate-determining steps. Pair with DFT calculations to map energy profiles and transition states . Validate via isotopic labeling (e.g., ¹³C-methoxy groups) .

Q. How should meta-analyses address heterogeneity in studies investigating this compound’s physicochemical properties?

- Methodological Answer : Apply random-effects models to account for variability in measurement techniques (e.g., melting point discrepancies due to heating rates). Stratify data by methodology (DSC vs. capillary methods) and assess publication bias via funnel plots .

Q. What computational approaches best predict the solubility and partition coefficients (log P) of this compound?

- Methodological Answer : Compare group-contribution methods (UNIFAC) with quantum mechanical calculations (COSMO-RS). Validate predictions against experimental shake-flask or HPLC-derived log P values .

Methodological Guidelines

- Experimental Reproducibility : Document reaction parameters (e.g., stirring speed, humidity) in detail .

- Safety Protocols : Adopt PPE (nitrile gloves, fume hoods) and reference SDS sheets for hazard mitigation .

- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal) for spectral data formatting and supplementary information .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.